molecular formula C14H21N3O4 B14079632 ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate

ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate

Cat. No.: B14079632
M. Wt: 295.33 g/mol
InChI Key: FHABOUZIFQGJSI-UHFFFAOYSA-N
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Description

Ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active azetidine and pyrazole moieties, which can then interact with their targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate is unique due to the combination of the pyrazole and azetidine rings, along with the Boc protecting group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C14H21N3O4/c1-5-20-12(18)10-6-15-16-11(10)9-7-17(8-9)13(19)21-14(2,3)4/h6,9H,5,7-8H2,1-4H3,(H,15,16)

InChI Key

FHABOUZIFQGJSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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